Enantiomeric Differentiation: (S)- vs. (R)-1-(2,5-Dimethylphenyl)butan-1-amine HCl — β-AR Subtype Engagement
The (S)-enantiomer (CAS 1391507-49-5) is reported by multiple suppliers as an adrenergic-beta3 receptor agonist, while the (R)-enantiomer (CAS 1391445-55-8) is catalogued without this functional annotation, consistent with known stereochemical requirements at the α-carbon of arylalkylamines for β₃-AR agonism . In structurally related phenethylamine and phenylpropanolamine series, the (S)-configuration at the chiral center bearing the amine is essential for β₃-AR activation, with the (R)-antipode showing substantially reduced or absent agonist activity [1]. This stereochemical dependence arises from the asymmetric binding pocket of the β₃-AR, where the (S)-enantiomer preferentially positions the amine for ionic interaction with Asp117 and the aromatic ring for hydrophobic contacts within the orthosteric site [1].
| Evidence Dimension | Stereochemistry-dependent biological annotation (agonist vs. unannotated) |
|---|---|
| Target Compound Data | (S)-enantiomer: annotated as adrenergic-beta3 receptor agonist by multiple suppliers |
| Comparator Or Baseline | (R)-enantiomer (CAS 1391445-55-8): no β₃-AR agonist annotation in supplier databases |
| Quantified Difference | Presence vs. absence of functional classification; no head-to-head β₃-AR EC₅₀ data available for either enantiomer in the public domain |
| Conditions | Supplier functional annotations (TRC, LabMix24); class-level SAR from related arylalkylamine β₃-AR agonists |
Why This Matters
Procurement of the incorrect enantiomer may result in a compound lacking the intended β₃-AR agonist activity, directly invalidating pharmacological experiments designed to probe β₃-AR-mediated responses.
- [1] Tanaka, N., et al. (2003). Molecular basis for the stereoselective interaction of beta3-adrenoceptor agonists with the receptor. Bioorganic & Medicinal Chemistry, 11(16), 3453-3461. View Source
